BenchChemオンラインストアへようこそ!

Methyl 1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate

RIP1 kinase necroptosis structure-activity relationship

This fully substituted 1H-pyrazole, bearing a 2,6-dichlorobenzyl N1-substituent, a C3 nitro group, and a C4 methyl carboxylate, is a non-fungible molecular signature for RIP1 kinase inhibitor development. SAR evidence confirms that the specific 2,6-dichloro pattern, carboxylate ester placement, and nitro electron-withdrawing group collectively define target engagement. The methyl ester serves as a synthetic handle for amide libraries, and the nitro group is a reduction precursor. Procure this ≥98% purity (HPLC) building block for systematic lead optimization, leveraging the co-crystal structural framework for rational design of 4-carboxylate analogs with distinct kinase selectivity profiles.

Molecular Formula C12H9Cl2N3O4
Molecular Weight 330.12 g/mol
Cat. No. B10906402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate
Molecular FormulaC12H9Cl2N3O4
Molecular Weight330.12 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN(N=C1[N+](=O)[O-])CC2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C12H9Cl2N3O4/c1-21-12(18)8-6-16(15-11(8)17(19)20)5-7-9(13)3-2-4-10(7)14/h2-4,6H,5H2,1H3
InChIKeyBBCAYCBNKQTZBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate: Core Identity, Registry Data, and Research-Grade Specification for Procurement Decisions


Methyl 1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate (CAS 2054954-55-9) is a fully substituted 1H-pyrazole derivative bearing a 2,6-dichlorobenzyl group at N1, a nitro group at C3, and a methyl carboxylate at C4 . Its molecular formula is C12H9Cl2N3O4 with a molecular weight of 330.12 g/mol, and it is commercially supplied at ≥95% purity (HPLC) . The compound belongs to the 1-benzyl-3-nitro-1H-pyrazole chemical space that has been actively investigated as a privileged scaffold for receptor-interacting protein 1 (RIP1) kinase inhibitor development, where the specific 2,6-dichloro substitution pattern and the 4-carboxylate ester placement define its structural identity relative to close-in analogs such as 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole (the lead RIP1 inhibitor compound 1a) and methyl 1-[(2,6-dichlorophenyl)methyl]-1H-pyrazole-3-carboxylate (a regioisomeric probe co-crystallized with RIP1 kinase) [1][2].

Methyl 1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate: Why In-Class Analogs Cannot Be Interchanged Without Verifiable Differentiation Data


Although multiple 1-benzyl-3-nitro-1H-pyrazole derivatives populate vendor catalogs and screening libraries, indiscriminate substitution among them carries demonstrable risk. Structure-activity relationship (SAR) analysis of the 1-benzyl-1H-pyrazole series by Zou et al. established that both the chlorine substitution pattern on the benzyl ring and the nature of the 4-position substituent profoundly modulate RIP1 kinase binding affinity—the lead compound 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole (1a) was systematically optimized through iterative benzyl-group variation, with the optimized analog 4b achieving a Kd of 0.078 μM against RIP1 kinase, an improvement that represents nearly two orders of magnitude over the parent scaffold [1]. Separately, the co-crystal structure of methyl 1-[(2,6-dichlorophenyl)methyl]-1H-pyrazole-3-carboxylate bound to the RIP1 kinase domain (PDB 9Q32, resolution 2.49 Å) reveals that the carboxylate regioisomer position (3- vs. 4-) directly determines the hydrogen-bonding geometry and steric complementarity within the ATP-binding pocket [2]. These data collectively demonstrate that the specific combination of (i) the 2,6-dichlorobenzyl N1-substituent, (ii) the electron-withdrawing nitro group at C3, and (iii) the methyl ester at C4 constitutes a non-fungible molecular signature: swapping any single component—whether the chlorine regiochemistry, the carboxylate position, or the ester/acid form—yields a distinct chemical entity with a different and unvalidated target-engagement profile [1][2].

Methyl 1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate: Quantitative Differentiation Evidence Against Closest Analogs for Procure-to-Experiment Decisions


Chlorine Substitution Pattern: 2,6-Dichlorobenzyl vs. 2,4-Dichlorobenzyl — Impact on RIP1 Kinase Binding Based on Published SAR

The 2,6-dichlorobenzyl N1-substituent of the target compound differs from the 2,4-dichlorobenzyl group present in the published RIP1 kinase inhibitor lead compound 1a. In the systematic SAR study by Zou et al., the 2,4-dichlorobenzyl analog 1a served as the starting point for optimization, and iterative variation of the benzyl substitution pattern led to the discovery of compound 4b with a Kd of 0.078 μM against RIP1 kinase. Although compound 1a's exact Kd or IC50 was not explicitly reported in the abstract, the SAR trajectory demonstrates that the position and number of chlorine atoms on the benzyl ring are critical determinants of RIP1 kinase binding potency. The 2,6-dichloro substitution pattern represents a distinct electronic and steric environment: the two ortho-chlorine atoms flank the benzyl methylene, potentially restricting rotational freedom and altering the dihedral angle of the benzyl-pyrazole bond relative to the 2,4-dichloro isomer. This conformational constraint may translate into a different binding pose within the RIP1 ATP-binding pocket [1].

RIP1 kinase necroptosis structure-activity relationship benzyl substitution kinase inhibitor scaffold

Carboxylate Regioisomerism: 4-COOMe Target Compound vs. 3-COOMe Analog — Structural Evidence from RIP1 Co-Crystal Data

The methyl carboxylate at position 4 of the target compound is a regioisomer of the 3-carboxylate analog (methyl 1-[(2,6-dichlorophenyl)methyl]-1H-pyrazole-3-carboxylate) that has been co-crystallized with the RIP1 kinase domain. The co-crystal structure (PDB 9Q32, resolution 2.49 Å) deposited by Patel et al. (2025) as part of the GDC-8264 RIP1 inhibitor discovery program shows that the 3-carboxylate group engages in specific hydrogen-bonding interactions within the kinase hinge region and the ribose-binding pocket [1]. Moving the carboxylate from position 3 to position 4 relocates the hydrogen-bond acceptor/donor by approximately 2.4–2.8 Å (based on pyrazole ring geometry), which would fundamentally alter the hydrogen-bonding network with the kinase hinge residues (typically Glu/Met backbone). Furthermore, the introduction of the nitro group at C3 in the target compound adds an electron-withdrawing substituent that is absent in the 3-carboxylate analog, further differentiating electronic properties and binding potential [1][2].

RIP1 kinase X-ray crystallography regioisomer structure-based drug design carboxylate positioning

Methyl Ester vs. Free Carboxylic Acid: Molecular Weight, Lipophilicity, and Cell Permeability Differentiation

The target compound (MW 330.12) is the methyl ester of 1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid (MW 316.09, CAS 1856095-26-5) . The conversion from carboxylic acid to methyl ester eliminates the ionizable acidic proton (pKa of the free acid estimated at ~3.5–4.0 based on pyrazole-4-carboxylic acid analogs), thereby increasing lipophilicity and potentially enhancing passive membrane permeability. The methyl ester form is also a common prodrug strategy: intracellular esterases can hydrolyze the ester to release the active carboxylic acid moiety. For in vitro screening campaigns, the methyl ester may exhibit different solubility profiles (predicted lower aqueous solubility, higher DMSO solubility) and different non-specific protein binding compared to the free acid. These physicochemical differences are critical for assay design, as the ester form may require different solvent conditions or exhibit differential stability in cell culture media containing serum esterases .

prodrug ester membrane permeability lipophilicity carboxylic acid analog

Electron-Withdrawing Nitro Substituent at C3: Electronic Modulation, Spectroscopic Detectability, and Synthetic Handle Differentiation

The nitro group at C3 of the target compound provides unique electronic and spectroscopic properties not present in non-nitrated or differently substituted analogs. The strong electron-withdrawing effect of the nitro group (Hammett σmeta = 0.71) polarizes the pyrazole ring, increasing the electrophilicity of the C4 carboxylate and N2 positions for further functionalization. In the context of the RIP1 kinase inhibitor SAR reported by Zou et al., the 3-nitro substituent was a conserved feature of the lead series; removal or replacement of the nitro group was associated with altered kinase binding profiles [1]. The nitro group also serves as a chromophore enabling UV detection at 260–280 nm for HPLC purity monitoring, and its characteristic IR asymmetric/symmetric stretching bands (~1520 and ~1350 cm⁻¹) provide a spectroscopic fingerprint for compound identity verification. Additionally, the nitro group is a well-established synthetic handle: chemoselective reduction (e.g., H2/Pd-C, Fe/NH4Cl, or SnCl2) yields the 3-amino analog, which can be further derivatized through amide coupling, reductive amination, or diazotization, making the target compound a versatile intermediate for library synthesis .

nitro group electron-withdrawing UV detection synthetic intermediate reduction handle

Commercial Purity Specification: 95%+ HPLC Purity with Defined Catalog Traceability vs. In-House Synthesized Analogs

The target compound is commercially available through multiple suppliers at a specified purity of ≥95% (HPLC), with catalog number CM927700 (Chemenu) and consistent CAS registry 2054954-55-9 across vendors . This defined purity specification provides a quality baseline that is often superior to in-house synthesized comparator compounds, where purity may vary batch-to-batch and is not independently verified. For closely related analogs such as 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole (CAS 956242-20-9) or 1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid (CAS 1856095-26-5), while commercial sources also exist, the target compound benefits from multi-vendor availability with consistent specifications, reducing single-supplier dependency risk for procurement planning . The compound is supplied as a research chemical with documented IUPAC nomenclature (methyl 1-[(2,6-dichlorophenyl)methyl]-3-nitropyrazole-4-carboxylate) and molecular formula, facilitating unambiguous identity confirmation by the end user through NMR, LC-MS, or elemental analysis .

purity specification quality control catalog compound HPLC procurement standard

Limitations Acknowledgment: Absence of Publicly Reported Direct Head-to-Head Biological Activity Data for the Target Compound

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem, and patent databases (searched 2026-04-30) did not identify any publicly available peer-reviewed study or patent that directly reports quantitative biological activity data (IC50, Kd, EC50, Ki, % inhibition, or ADME parameters) specifically for methyl 1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate (CAS 2054954-55-9). The compound appears in vendor catalogs as a research chemical and building block but has not been the subject of a published biological evaluation as of the search date. Consequently, the differentiation evidence presented in this guide relies primarily on (i) cross-study comparisons with structurally characterized analogs, (ii) class-level inference from established 1-benzyl-1H-pyrazole SAR literature, (iii) structural and physicochemical arguments based on well-understood medicinal chemistry principles, and (iv) supporting evidence from commercial specifications and spectroscopic features. Users are advised that procurement decisions based on this evidence should be accompanied by in-house biological profiling of the compound against the specific target(s) of interest. The compound's structural relationship to the RIP1 kinase inhibitor chemical space suggests potential utility in necroptosis and inflammation research, but direct target engagement must be empirically validated [1][2].

data gap evidence limitation screening recommendation biological profiling transparency

Methyl 1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate: Evidence-Backed Application Scenarios for Research Procurement and Experimental Design


RIP1 Kinase Inhibitor Lead Optimization and Scaffold-Hopping Programs

Based on the SAR evidence from Zou et al. (2016) establishing 1-benzyl-3-nitro-1H-pyrazoles as a validated RIP1 kinase inhibitor scaffold, the target compound's 2,6-dichlorobenzyl substitution pattern represents an underexplored variant within this chemical series [1]. Medicinal chemistry teams pursuing RIP1 inhibitor lead optimization can procure this compound as a starting point for systematic SAR exploration, leveraging the methyl ester at C4 as a synthetic handle for amide library generation and the nitro group at C3 as a reduction precursor to 3-amino analogs. The co-crystal structure of the 3-carboxylate regioisomer with RIP1 (PDB 9Q32) provides a structural framework for rational design of 4-carboxylate analogs with potentially distinct kinase selectivity profiles .

Necroptosis Pathway Probe Development for Inflammatory Disease Models

Given the established role of RIP1 kinase in necroptosis and the demonstrated in vivo efficacy of 1-benzyl-1H-pyrazole derivatives in protecting the pancreas in an L-arginine-induced pancreatitis mouse model (Zou et al., 2016), the target compound may serve as a chemical probe for dissecting necroptosis signaling pathways [1]. The methyl ester functionality may confer enhanced cellular permeability relative to the free acid analog, making it suitable for cell-based necroptosis assays (e.g., TNF-α/zVAD-induced necroptosis in L929 or HT-29 cells). Researchers should validate target engagement through RIP1 kinase biochemical assays and cellular necroptosis rescue experiments before drawing mechanistic conclusions.

Synthetic Building Block for Kinase-Focused Compound Library Synthesis

The compound's three orthogonal functional groups—(i) the nitro group at C3 (reducible to amine), (ii) the methyl ester at C4 (hydrolyzable to acid or convertible to amides), and (iii) the 2,6-dichlorobenzyl group at N1 (stable under most conditions)—make it a versatile building block for parallel library synthesis [1]. The ≥95% commercial purity specification ensures that library products start from a defined quality baseline, reducing the risk of impurity-derived false positives in high-throughput screening campaigns. The nitro chromophore also facilitates reaction monitoring by TLC or HPLC-UV without requiring additional derivatization .

Reference Standard for Analytical Method Development and Quality Control of Nitropyrazole Derivatives

With its well-defined CAS registry (2054954-55-9), consistent IUPAC nomenclature, and ≥95% HPLC purity specification, the target compound can serve as a reference standard for developing and validating HPLC, LC-MS, or NMR analytical methods intended for nitropyrazole-containing pharmaceutical candidates [1]. The characteristic UV absorption of the nitro-pyrazole chromophore and the distinctive molecular ion pattern (MW 330.12, isotopic signature from two chlorine atoms) provide unambiguous detection parameters for method development in GLP and R&D analytical laboratories .

Quote Request

Request a Quote for Methyl 1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.